tert-Butyl 4-bromo-3-formylbenzoate
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Overview
Description
tert-Butyl 4-bromo-3-formylbenzoate: is an organic compound with the molecular formula C12H13BrO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a bromine atom and a formyl group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3-formylbenzoate typically involves the selective bromination of tert-Butyl 4-formylbenzoate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-3-formylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Products depend on the nucleophile used, e.g., tert-Butyl 4-azido-3-formylbenzoate.
Oxidation: tert-Butyl 4-bromo-3-carboxybenzoate.
Reduction: tert-Butyl 4-bromo-3-hydroxymethylbenzoate.
Scientific Research Applications
Chemistry: tert-Butyl 4-bromo-3-formylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its functional groups allow for versatile chemical modifications .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. The formyl and bromine groups can be modified to create molecules with desired biological activities .
Industry: In the polymer industry, this compound is used as a building block for the synthesis of specialty polymers and resins. It is also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-formylbenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols .
Comparison with Similar Compounds
tert-Butyl 4-formylbenzoate: Similar structure but lacks the bromine atom.
tert-Butyl 4-bromobenzoate: Lacks the formyl group.
tert-Butyl 3-formylbenzoate: Bromine atom is replaced by a hydrogen atom.
Uniqueness: tert-Butyl 4-bromo-3-formylbenzoate is unique due to the presence of both bromine and formyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXQDFLVYJNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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